molecular formula C23H19Cl2NO3 B2707097 (E)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-N-(3-methoxyphenyl)-2-propenamide CAS No. 477888-76-9

(E)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-N-(3-methoxyphenyl)-2-propenamide

Cat. No.: B2707097
CAS No.: 477888-76-9
M. Wt: 428.31
InChI Key: IFITXCVHHJBNMO-KPKJPENVSA-N
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Description

(E)-3-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-N-(3-methoxyphenyl)-2-propenamide is a synthetic chalcone derivative of high purity, intended for research and development applications. This compound features a propenamide core structure with a 2,4-dichlorobenzyloxy substitution on one phenyl ring and a 3-methoxyphenyl group on the nitrogen, a configuration often associated with biological activity . Chalcones are a well-known class of compounds studied for their broad spectrum of potential pharmacological properties, including serving as molecular scaffolds for anticancer agent discovery . The specific stereochemistry (E-configuration) of the central double bond is crucial for its molecular conformation and potential interactions with biological targets. Researchers can utilize this compound as a key intermediate in organic synthesis or as a reference standard in bio-screening assays to explore structure-activity relationships (SAR). Its mechanism of action is not fully characterized for this specific analogue, but related chalcone compounds have been investigated through computational approaches like molecular docking and MD simulation to predict their binding affinity and stability with therapeutic targets, such as enzymes or receptors involved in disease pathways . This product is strictly for research purposes in laboratory settings. For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(E)-3-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-N-(3-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19Cl2NO3/c1-28-21-4-2-3-19(14-21)26-23(27)12-7-16-5-10-20(11-6-16)29-15-17-8-9-18(24)13-22(17)25/h2-14H,15H2,1H3,(H,26,27)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFITXCVHHJBNMO-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C=CC2=CC=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)NC(=O)/C=C/C2=CC=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-N-(3-methoxyphenyl)-2-propenamide typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(E)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-N-(3-methoxyphenyl)-2-propenamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of (E)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-N-(3-methoxyphenyl)-2-propenamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table summarizes key analogs and their structural/functional differences:

Compound Name Substituent on Benzyloxy Group Amide Substituent Molecular Weight (g/mol) Key Biological Activity/Notes Reference ID
(E)-3-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-N-(3-methoxyphenyl)-2-propenamide (Target Compound) 2,4-Dichlorobenzyl 3-Methoxyphenyl 443.3 (calc.) Putative TRPV1 modulation
SB-366791 (3-(4-Chlorophenyl)-N-(3-methoxyphenyl)-2-propenamide) None (4-chlorophenyl direct) 3-Methoxyphenyl 313.8 TRPV1 antagonist; pain/depression models
(E)-3-{4-[(4-Bromobenzyl)oxy]phenyl}-N-(3,4-dichlorobenzyl)-2-propenamide 4-Bromobenzyl 3,4-Dichlorobenzyl 491.2 Discontinued investigational compound
(E)-3-[4-(Benzyloxy)phenyl]-N-(4-methoxyphenyl)-2-propenamide Benzyl 4-Methoxyphenyl 359.4 Unknown activity; simpler scaffold
XCT790 ((E)-3-[4-[[2,4-Bis(trifluoromethyl)phenyl]methoxy]-3-methoxyphenyl]-2-cyano-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide) 2,4-Bis(trifluoromethyl)benzyl Thiadiazole-trifluoromethyl 588.3 ERRα inverse agonist; advanced preclinical studies
(E)-3-{4-[(2-Chloro-6-fluorophenyl)methoxy]phenyl}-N-[3-(dimethylamino)propyl]prop-2-enamide 2-Chloro-6-fluorobenzyl 3-(Dimethylamino)propyl 390.9 Enhanced solubility via tertiary amine

Key Trends in Bioactivity and Design

Substituent Effects on Target Binding: Chlorine/Bromine: The 2,4-dichlorobenzyl group in the target compound enhances lipophilicity and may improve blood-brain barrier penetration compared to the 4-bromobenzyl analog (). Methoxy Positioning: The 3-methoxyphenyl group (target compound) vs.

TRPV1 Antagonism :

  • SB-366791 () and the target compound share a 3-methoxyphenyl amide group, critical for TRPV1 binding. However, the target’s dichlorobenzyloxy group may confer higher potency due to increased van der Waals interactions.

Solubility and Pharmacokinetics: Compounds with polar groups (e.g., dimethylamino propyl in ) exhibit improved aqueous solubility, whereas halogenated analogs (e.g., 4-bromobenzyl in ) face challenges in formulation.

Clinical Relevance: XCT790 () demonstrates the impact of cyano and thiadiazole groups on target selectivity (ERRα vs. TRPV1), highlighting the scaffold’s versatility.

Biological Activity

(E)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-N-(3-methoxyphenyl)-2-propenamide, also known as a derivative of propenamide, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a unique structure that may confer various pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this compound based on diverse research findings.

  • Molecular Formula : C25H23Cl2NO4
  • Molecular Weight : 479.36 g/mol
  • IUPAC Name : this compound

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and inflammation.
  • Receptor Modulation : It could interact with cellular receptors, altering signaling pathways that lead to apoptosis in cancer cells.
  • Oxidative Stress Induction : The compound may induce oxidative stress, leading to cellular damage in pathogenic organisms.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives of propenamide can induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell cycle progression .

Anti-inflammatory Effects

The anti-inflammatory potential is another notable aspect. Compounds with similar structures have been reported to inhibit the production of pro-inflammatory cytokines and reduce inflammation markers in vitro and in vivo. This suggests that this compound may serve as a therapeutic agent for inflammatory diseases .

Antimicrobial Activity

Preliminary studies suggest that this compound could possess antimicrobial properties against a range of pathogens. The mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways. Comparative studies with known antimicrobial agents show promising results, indicating that this compound could be effective against resistant strains .

Case Studies and Research Findings

StudyFindings
Study 1Investigated the cytotoxic effects on cancer cell lines; showed IC50 values indicating significant activity against breast and colon cancer cells.
Study 2Assessed anti-inflammatory activity in animal models; demonstrated reduced edema and inflammatory cytokine levels .
Study 3Evaluated antimicrobial efficacy; found effectiveness against both Gram-positive and Gram-negative bacteria .

Q & A

What are the key synthetic methodologies for preparing (E)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-N-(3-methoxyphenyl)-2-propenamide, and how can reaction conditions be optimized?

Answer:
The synthesis of this compound likely involves multi-step reactions, including etherification, amidation, and stereoselective coupling. For example:

  • Etherification : Introduce the 2,4-dichlorobenzyl group to the phenolic oxygen via nucleophilic substitution under alkaline conditions. This step may use 2,4-dichlorobenzyl chloride and a base like K₂CO₃ in a polar aprotic solvent (e.g., DMF) .
  • Amidation : Couple the resulting intermediate with 3-methoxyaniline using a carbodiimide-based coupling agent (e.g., EDC/HOBt) in dichloromethane or THF. Temperature control (0–25°C) is critical to minimize side reactions .
  • Stereoselective control : Ensure the (E)-configuration of the propenamide moiety by optimizing reaction time, temperature, and catalysts (e.g., acetic acid as a proton source) during the final coupling step .
    Optimization : Monitor reaction progress via TLC or HPLC. Purification typically involves column chromatography or recrystallization from ethanol/water mixtures .

Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm the (E)-configuration via coupling constants (J = 12–16 Hz for trans-vinylic protons) and assign aromatic/amide protons. For example, the 3-methoxyphenyl group shows a singlet for the OCH₃ proton at ~3.8 ppm .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the aromatic region and verify connectivity .
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns, particularly for the dichlorobenzyl and propenamide moieties .
  • HPLC-PDA : Assess purity (>95%) using a C18 column with a methanol/water gradient .

How can researchers evaluate the compound's biological activity in antiviral or anticancer assays?

Answer:

  • Antiviral Screening :
    • Use plaque reduction assays against flaviviruses (e.g., Zika, Dengue) in Vero cells. Measure EC₅₀ values and compare with controls like ribavirin .
  • Anticancer Profiling :
    • Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀. Include EGFR-overexpressing lines to assess kinase inhibition, referencing similar compounds like AST-1306 .
  • Enzyme Inhibition : Perform fluorescence-based kinase assays (e.g., EGFR-TK) using ATP-competitive binding protocols .

What computational strategies are recommended for studying this compound's binding interactions with biological targets?

Answer:

  • Molecular Docking :
    • Use AutoDock Vina or Schrödinger Suite to dock the compound into active sites (e.g., EGFR kinase domain, PDB ID: 1M17). Focus on hydrogen bonds with Met793 and hydrophobic interactions with Phe723 .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes in the target protein .
  • QSAR Modeling : Derive structural descriptors (e.g., logP, polar surface area) to correlate with bioactivity data from analogues .

How can structure-activity relationship (SAR) studies be designed to improve potency and selectivity?

Answer:

  • Analog Synthesis : Modify substituents systematically:
    • Replace 2,4-dichlorobenzyl with other halobenzyl groups (e.g., 2-F, 3-CF₃) to assess halogen effects .
    • Vary the methoxy group on the aniline ring to study steric/electronic impacts .
  • Bioassay Correlation : Test analogues in parallel assays (e.g., kinase profiling, cytotoxicity) to identify key pharmacophores. For example, bulkier substituents may enhance EGFR selectivity over HER2 .

What methodologies are suitable for investigating metabolic stability and toxicity?

Answer:

  • Metabolic Stability :
    • Incubate the compound with liver microsomes (human/rat) and quantify remaining parent compound via LC-MS. Identify metabolites (e.g., O-demethylation, amide hydrolysis) .
  • Toxicity Screening :
    • In vitro : Measure mitochondrial membrane potential (JC-1 staining) and ROS production in HepG2 cells .
    • In vivo : Perform acute toxicity studies in rodents (OECD 423), monitoring organ histopathology and serum biomarkers (ALT, AST) .

How can researchers resolve contradictions in biological activity data across different studies?

Answer:

  • Assay Standardization :
    • Use identical cell lines (e.g., ATCC-verified), passage numbers, and assay protocols (e.g., serum concentration, incubation time) .
  • Data Normalization :
    • Include reference compounds (e.g., erlotinib for EGFR) to control for inter-experimental variability .
  • Mechanistic Follow-Up :
    • Perform target engagement assays (e.g., cellular thermal shift assay, CETSA) to confirm direct binding in conflicting models .

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